molecular formula C8H10N4O2S B14485018 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione CAS No. 65413-40-3

6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione

Katalognummer: B14485018
CAS-Nummer: 65413-40-3
Molekulargewicht: 226.26 g/mol
InChI-Schlüssel: VLJKUVOVWRMBTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione is a heterocyclic compound that contains both pyrimidine and thiazine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a 2-aminothiazole derivative with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of environmentally friendly processes to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of both pyrimidine and thiazine rings can interact with various biological targets, making them valuable in drug discovery.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their ability to modulate specific biological pathways, leading to the development of new treatments for diseases.

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. They may also find applications in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrimidine and thiazine rings, such as:

  • 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazine-2,4(1H,3H)-dione
  • 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)diazine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione lies in its specific ring structure and functional groups, which may confer distinct chemical and biological properties. Comparing its reactivity, biological activity, and applications with similar compounds can highlight its potential advantages and areas for further research.

Eigenschaften

CAS-Nummer

65413-40-3

Molekularformel

C8H10N4O2S

Molekulargewicht

226.26 g/mol

IUPAC-Name

6-amino-1,3-dimethyl-7H-pyrimido[4,5-b][1,4]thiazine-2,4-dione

InChI

InChI=1S/C8H10N4O2S/c1-11-6(13)5-7(12(2)8(11)14)15-3-4(9)10-5/h3H2,1-2H3,(H2,9,10)

InChI-Schlüssel

VLJKUVOVWRMBTM-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(CS2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.